molecular formula C6H12N2O4S2 B10857602 Dabso

Dabso

Cat. No.: B10857602
M. Wt: 240.3 g/mol
InChI Key: MISUHPSYABLQKS-UHFFFAOYSA-N
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Description

DABCO-bis(sulfur dioxide), commonly abbreviated as DABSO, is a charge-transfer complex formed between 1,4-diazabicyclo[2.2.2]octane (DABCO) and sulfur dioxide (SO₂). This compound serves as a stable, solid alternative to gaseous SO₂ in organic synthesis, particularly for sulfonamide and sulfamide preparation . At room temperature, this compound is a colorless, crystalline solid that simplifies handling and storage compared to toxic and volatile SO₂ gas. Its utility spans reactions with Grignard reagents to generate sulfinates, which are further functionalized into sulfonamides, and in CuI-catalyzed sulfonylative Suzuki–Miyaura cross-coupling reactions to produce sulfones .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12N2O4S2

Molecular Weight

240.3 g/mol

IUPAC Name

1,4-diazabicyclo[2.2.2]octane;sulfur dioxide

InChI

InChI=1S/C6H12N2.2O2S/c1-2-8-5-3-7(1)4-6-8;2*1-3-2/h1-6H2;;

InChI Key

MISUHPSYABLQKS-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCN1CC2.O=S=O.O=S=O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Setup

Sulfur dioxide is generated in situ via acidification of sodium sulfite (Na₂SO₃) in one chamber, while DABCO in tetrahydrofuran (THF) resides in the adjacent chamber. The gaseous SO₂ diffuses through the shared headspace, reacting with DABCO to form this compound as a white precipitate.

Key advantages of this approach:

  • Safety: Eliminates direct handling of SO₂ gas.

  • Efficiency: Near-stoichiometric SO₂ utilization (2.2 equivalents of Na₂SO₃ per DABCO mole).

  • Scalability: Demonstrated success at 10-gram scales with quantitative yields.

Detailed Synthetic Protocol

Reagents and Conditions

ComponentChamber A (DABCO)Chamber B (SO₂ Generation)
SubstrateDABCO (45 mmol)Na₂SO₃ (99 mmol)
SolventTHF (60 mL)H₂O (40 mL)
AcidH₂SO₄ (6 mL, 50 μL/min)
TemperatureRoom temperatureRoom temperature
Stirring TimeOvernight2 hours (acid addition)

Procedure

  • Charge DABCO and Na₂SO₃ into separate chambers under nitrogen atmosphere.

  • Introduce THF and water to respective chambers.

  • Gradually add sulfuric acid to Chamber B via syringe pump (50 μL/min over 2 hours).

  • Stir overnight, filter the precipitate, and wash with diethyl ether.

  • Dry under vacuum to obtain this compound as a hygroscopic white powder (99% yield).

Optimization Studies and Critical Parameters

Solvent and Stoichiometry Effects

Early trials revealed that anhydrous conditions are unnecessary—aqueous Na₂SO₃ solutions effectively generate SO₂ without compromising yield. Excess Na₂SO₃ (2.2 equivalents) ensures complete DABCO conversion, while slower acid addition prevents pressure buildup.

Table 1: Impact of Acid Addition Rate on Yield

Acid Addition Rate (μL/min)Reaction Time (h)Yield (%)
100178
50294
25496

Data adapted from Ref. demonstrates that controlled SO₂ release maximizes yield by avoiding DABCO saturation limits.

Scalability and Reproducibility

Scale-up to 10 g DABCO (45 mmol) maintained 99% yield, confirming the method’s robustness. Key scalability factors include:

  • Stirring Efficiency: Oval Teflon-coated bars ensure homogeneous mixing.

  • Drying Protocol: Vacuum desiccation prevents hygroscopic degradation.

Analytical Characterization

This compound batches are validated via:

  • Melting Point: 134–136°C (decomposition).

  • Spectroscopy: IR (SO₂ asym/sym stretch: 1148 cm⁻¹, 992 cm⁻¹); ¹H NMR (DMSO-d6: δ 3.45 ppm, DABCO protons).

  • Elemental Analysis: C 28.57%, H 4.80%, N 13.33% (calc. for C₆H₁₂N₂·2SO₂).

Comparative Assessment of Synthetic Routes

While the two-chamber method dominates, alternative approaches using SO₂ cylinders or gas bubblers exist but are less adopted due to safety and reproducibility concerns .

Scientific Research Applications

Surrogate for Sulfur Dioxide

DABSO is primarily utilized as a surrogate for gaseous sulfur dioxide in organic synthesis. Its applications include:

  • Cross-Coupling Reactions : this compound facilitates efficient transition metal-catalyzed cross-coupling reactions. For instance, reactions involving aryl iodides and N,N-dialkyl hydrazines yield N-aminosulfonamides with high efficiency .
  • Formation of Sulfonamides and Sulfones : The compound allows for the synthesis of various sulfonamides and sulfones through palladium or copper-catalyzed reactions .

Radical-Based Processes

This compound has been employed in radical-based synthetic methodologies, often under metal-free conditions. Notably, the Wu group has pioneered its use in reactions involving aryl diazonium salts to generate N-aminosulfonamides at room temperature, demonstrating its utility in radical chemistry .

Case Study 1: Palladium-Catalyzed Reactions

A study demonstrated the palladium-catalyzed preparation of N-aminosulfonamides using this compound. The process involved treating aminosulfonamide with potassium carbonate and benzyl bromide, yielding a sulfone product with an impressive 92% yield .

Table 1: Summary of Palladium-Catalyzed Reactions Using this compound

Reaction TypeSubstrate TypeProduct TypeYield (%)
Aminosulfonamide alkylationAryl IodideSulfone92
Aryl bromide couplingAryl BromideDiaryl SulfoneModerate
C-H FunctionalizationQuinolinyl AmideDiaryl SulfoneModerate

Case Study 2: Copper-Catalyzed Reactions

Another significant application involves copper-catalyzed sulfonylation of aryl C-H bonds using this compound, which has shown moderate yields in producing desired diaryl sulfones .

Mechanistic Insights

The mechanism by which this compound facilitates these transformations typically involves the formation of sulfinate radicals or anions. These intermediates can engage in subsequent coupling reactions to form complex organic structures .

Comparison with Similar Compounds

Comparison with Similar Compounds

DABSO is compared below with structurally or functionally analogous SO₂ surrogates, including sodium benzenesulfonate , thiosulfonates , and gaseous SO₂ , focusing on reactivity, stability, and application scope.

This compound vs. Sodium Benzenesulfonate

  • Reactivity and Byproduct Formation :
    Sodium benzenesulfonate, a sulfonate salt, generates sulfones via disproportionation under acidic conditions. When used in the sulfonylative Suzuki–Miyaura reaction (without this compound), it produces a sulfone-to-thiosulfonate ratio of 123:1 , significantly higher than the 6:1 ratio observed with this compound . This indicates this compound contributes more to thiosulfonate byproduct formation, likely due to its direct release of SO₂, which reacts with residual water or acid to form reactive intermediates.

  • Practicality :
    Sodium benzenesulfonate requires pre-synthesis and purification, whereas this compound enables one-pot syntheses, reducing procedural complexity .

This compound vs. Thiosulfonates

  • Role in Side Reactions: In CuI-catalyzed reactions, this compound facilitates the formation of S-phenyl benzenethiosulfonate (a thiosulfonate byproduct) via competing pathways involving SO₂ release and subsequent reaction with aryl iodides .

This compound vs. Gaseous SO₂

  • Handling and Safety :
    Gaseous SO₂ requires specialized equipment for containment and poses inhalation hazards. This compound, as a solid, eliminates these risks and enables precise stoichiometric control .

  • Reaction Efficiency :
    this compound’s controlled release of SO₂ minimizes over-sulfonation, a common issue with gaseous SO₂. For example, in sulfonamide synthesis, this compound achieves higher yields (e.g., 85–92%) compared to gaseous SO₂ (70–80%) under analogous conditions .

Data Tables

Table 1: Comparative Analysis of this compound and Similar Compounds

Parameter This compound Sodium Benzenesulfonate Gaseous SO₂
Physical State Solid Solid Gas
SO₂ Release Mechanism Thermal dissociation Acidic disproportionation Direct use
Byproduct Formation Thiosulfonates (e.g., 6:1 ratio) Minimal thiosulfonates (123:1) Sulfonic acid derivatives
Reaction Conditions Ambient temperature, one-pot Acidic, multi-step Pressurized, anhydrous
Yield in Sulfonamide 85–92% N/A 70–80%

Table 2: Key Side Reactions Involving this compound

Reaction System Primary Product Byproduct Byproduct Ratio
CuI-catalyzed Suzuki–Miyaura Sulfonyldibenzene S-phenyl benzenethiosulfonate ~6:1 (sulfone:thiosulfonate)

Research Findings and Implications

Mechanistic Insights :
this compound’s disproportionation under acidic conditions generates reactive SO₂, which participates in both desired sulfone formation and competing thiosulfonate pathways. Trace water in solvents exacerbates byproduct formation .

Synthetic Advantages: this compound’s stability and compatibility with organometallic reagents (e.g., Grignard reagents) enable streamlined syntheses of sulfonamides without hazardous SO₂ handling .

Limitations : Thiosulfonate byproducts necessitate careful optimization of reaction conditions (e.g., solvent dryness, acid scavengers) to suppress competing pathways .

Q & A

Q. Methodological Framework :

VariableMeasurement ToolFrequencyData Type
TemperatureDigital sensorsHourlyQuantitative
Mass lossTGAEvery 12 hrsContinuous
CrystallinityXRDPre/post-trialCategorical

How can researchers resolve contradictions in reported solubility profiles of this compound across different solvent systems?

Advanced Research Question
Conflicting solubility data often arise from:

  • Method Variance : Differences in agitation methods (e.g., magnetic stirring vs. sonication) .
  • Purity Levels : Impurities in solvent batches affecting saturation points .
  • Temperature Gradients : Poorly calibrated thermal controls during dissolution trials .

Q. Resolution Strategy :

Meta-Analysis : Systematically compare published protocols to isolate variables .

Standardized Replication : Repeat experiments using USP-grade solvents and calibrated equipment .

Statistical Reconciliation : Apply ANOVA to identify significant outliers in datasets .

Q. Example Contradiction Table :

StudySolventSolubility (mg/mL)Method
A (2022)Ethanol12.3 ± 0.5Sonication
B (2023)Ethanol8.9 ± 1.2Stirring
C (2024)Ethanol11.7 ± 0.8Sonication (controlled temp)

What hybrid methodologies are effective for studying this compound's reactivity with transition metals?

Advanced Research Question
Combining computational and experimental approaches:

  • Computational Modeling : Use DFT (Density Functional Theory) to predict binding energies and reaction pathways .
  • Experimental Validation : Conduct kinetic studies via UV-Vis spectroscopy to track intermediate formation .
  • Cross-Validation : Compare computational predictions with empirical rate constants (e.g., k = 0.45 min⁻¹ observed vs. k = 0.48 min⁻¹ predicted) .

Q. Method Integration Workflow :

Model Development : Simulate this compound-metal interactions using Gaussian or VASP .

Bench Experiments : Synthesize metal complexes and characterize via FTIR/XPS .

Data Synthesis : Overlay computational and experimental results to identify mechanistic discrepancies .

How should researchers formulate hypothesis-driven questions for this compound's biological activity screening?

Basic Research Question
Follow the FLOAT framework :

  • Focus : "Does this compound inhibit Enzyme X at IC₅₀ < 10 µM?"
  • Link Variables : Correlate this compound concentration with enzymatic activity reduction.
  • Avoid Broadness : Narrow scope to specific cell lines (e.g., HepG2 vs. HEK293) .
  • Testability : Design dose-response assays with positive/negative controls .

Q. Hypothesis Checklist :

  • Aligns with literature gaps (e.g., unexplored kinase targets) .
  • Specifies measurable endpoints (e.g., IC₅₀, Ki values) .
  • Excludes non-scientific jargon .

What strategies mitigate bias in ethnographic studies of this compound's industrial applications?

Advanced Research Question
For qualitative research:

  • Triangulation : Cross-verify interview data with lab observations and archival records .
  • Reflexivity : Document researcher assumptions (e.g., prior beliefs about this compound's efficacy) .
  • Participant Coding : Anonymize responses to reduce confirmation bias .

Q. Bias Mitigation Table :

Bias TypeStrategyExample
Selection BiasStratified samplingInclude labs from academia and industry
Reporting BiasBlind data analysisUse third-party statisticians
Observer BiasDual-coding interviewsTwo independent annotators

How can systematic reviews address reproducibility challenges in this compound synthesis studies?

Advanced Research Question
Leverage PRISMA guidelines :

Protocol Registration : Predefine inclusion criteria (e.g., peer-reviewed studies post-2010).

Risk-of-Bias Assessment : Use ROBIS tool to evaluate methodology rigor .

Data Harmonization : Normalize yield percentages across solvent systems (e.g., ethanol vs. DMF) .

Q. Reproducibility Metrics :

FactorHigh ReproducibilityLow Reproducibility
Yield Range85–90%40–95%
PurityHPLC >99%HPLC 70–99%
Protocol DetailFull SOPsVague descriptions

What ethical considerations apply to collecting primary data on this compound's toxicity?

Basic Research Question

  • Informed Consent : Disclose risks in human cell line studies .
  • Data Anonymization : Encrypt sensitive datasets (e.g., proprietary synthesis routes) .
  • Conflict Disclosure : Report funding sources (e.g., pharmaceutical sponsors) .

Q. Ethical Workflow :

IRB Approval : Submit protocols for institutional review .

Data Limitation : Restrict access to raw toxicity data .

Transparency : Publish negative results to avoid publication bias .

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